

# CAS number for Tert-butyl 5-aminoindoline-1-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 5-aminoindoline-1-carboxylate*

Cat. No.: *B142172*

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A comprehensive technical guide on **Tert-butyl 5-aminoindoline-1-carboxylate**, tailored for researchers, scientists, and professionals in drug development.

## Core Compound Information

CAS Number: 129487-92-9[1]

Chemical Name: **Tert-butyl 5-aminoindoline-1-carboxylate**

Synonyms: 1-BOC-5-AMINO-2,3-DIHYDRO-INDOLE, Tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester, 1-Boc-5-aminoindoline, 2-Methyl-2-propanyl 5-amino-1-indolinecarboxylate, 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester[1]

## Quantitative Data

Property	Value	Source
Molecular Formula	C13H18N2O2	[1]
Molecular Weight	234.3 g/mol	
Density	1.177 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Boiling Point	385.2 ± 41.0 °C (Predicted)	[1]
Flash Point	186.7 ± 27.6 °C	[1]
Refractive Index	1.582	[1]
PSA	55.6	[1]

## Experimental Protocols

### Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate

A common synthetic route to **Tert-butyl 5-aminoindoline-1-carboxylate** involves a two-step process starting from 5-nitroindoline. The first step is the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.

#### Step 1: Synthesis of N-Boc-5-nitroindoline (Intermediate 61)

- Reactants: 5-Nitroindoline, di-tert-butyl dicarbonate (Boc)<sub>2</sub>O.
- Procedure: 5-Nitroindoline is reacted with di-tert-butyl dicarbonate to yield the N-Boc protected intermediate, tert-butyl 5-nitroindoline-1-carboxylate. This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may involve a base such as triethylamine or be conducted under conditions that promote the reaction. One specific protocol yielded the N-Boc intermediate in 88% yield[2].

#### Step 2: Synthesis of **Tert-butyl 5-aminoindoline-1-carboxylate** (Final Product)

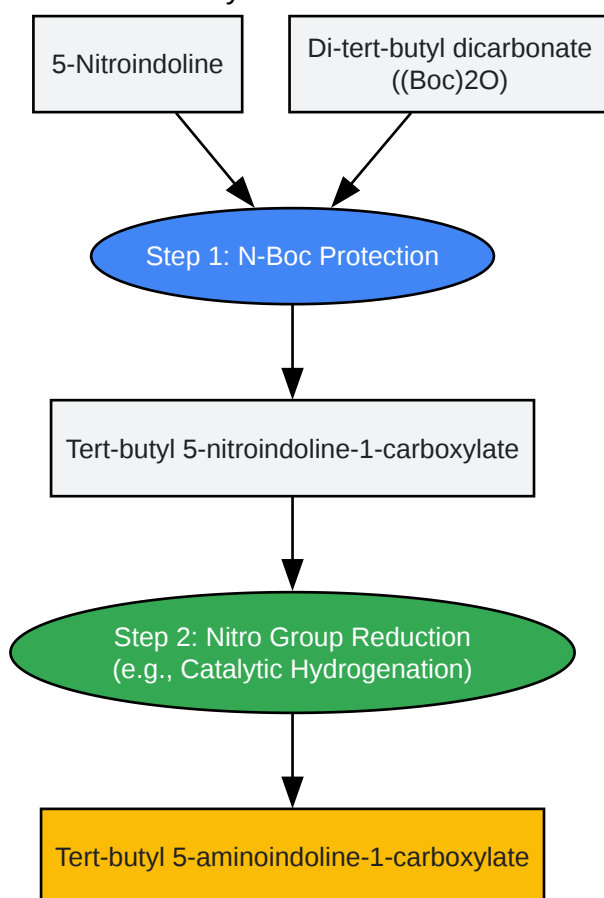
- Reactant: N-Boc-5-nitroindoline.
- Procedure: The nitro group of the N-Boc intermediate is reduced to an amine. A common method for this transformation is catalytic hydrogenation. One described method utilizes a

continuous flow hydrogenation protocol[2]. An alternative, more general procedure for nitro group reduction involves using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or methanol under a hydrogen atmosphere[3]. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the final product. One reported synthesis using a general procedure resulted in an 85% yield of a white solid after purification by flash chromatography (hexane/ethyl acetate 1/1)[2].

## Visualizations

### Synthesis Workflow

Synthesis of Tert-butyl 5-aminoindoline-1-carboxylate



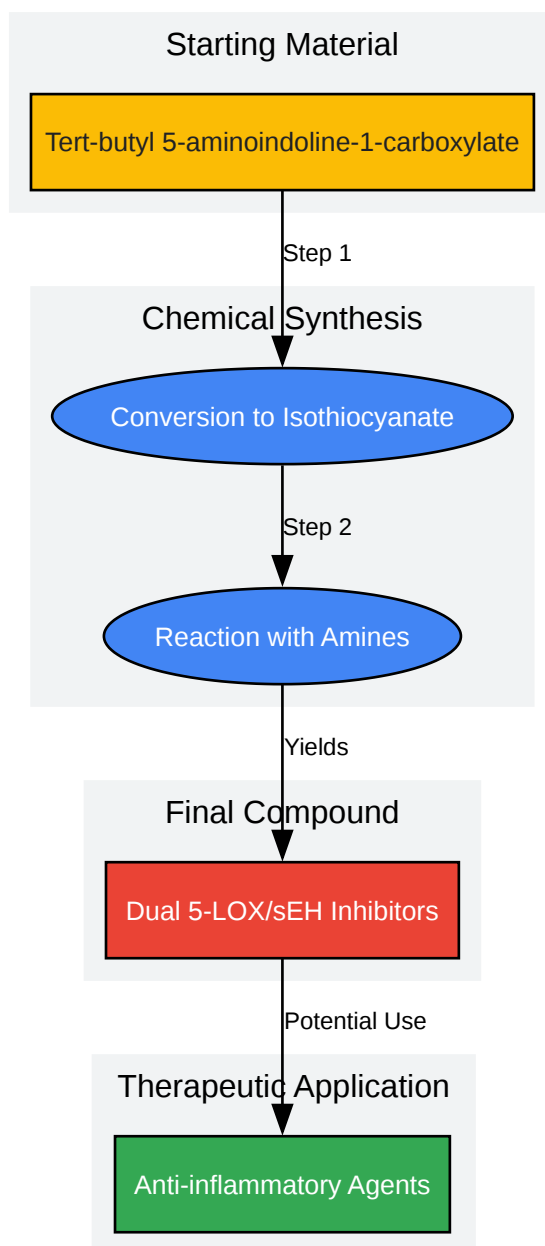
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Caption: A simplified workflow for the synthesis of **Tert-butyl 5-aminoindoline-1-carboxylate**.

### Role in Drug Discovery

**Tert-butyl 5-aminoindoline-1-carboxylate** serves as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammatory pathways.

#### Role in the Development of 5-LOX/sEH Inhibitors



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Caption: Logical relationship of **Tert-butyl 5-aminoindoline-1-carboxylate** in drug discovery.

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## References

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